![molecular formula C7H12ClF2NO2 B2713266 2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride CAS No. 1258638-03-7](/img/structure/B2713266.png)
2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride
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Overview
Description
“2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride” is a chemical compound that is used in the development of PROTACs (Proteolysis-Targeting Chimeras), a new class of drugs . It acts as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride” is represented by the InChI code: 1S/C7H11F2NO2.ClH/c8-7(9,6(11)12)5-1-3-10-4-2-5;/h5,10H,1-4H2,(H,11,12);1H
. This indicates that the compound consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride” are not explicitly mentioned in the available literature. The storage temperature is 2-8°C .
Scientific Research Applications
Drug Design and Synthesis
Piperidines, including 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Evaluation of Potential Drugs
The biological evaluation of potential drugs containing the piperidine moiety is another significant application . This involves assessing the pharmacological activity of these compounds, which can lead to the discovery of new drugs .
Synthesis of Enantiomerically Enriched Piperidines
The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines . This is a specific application in the field of stereochemistry.
Synthesis of Fluorinated Pyridines
Fluoropyridines, including 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They are used in the synthesis of fluorinated pyridines, which are potential imaging agents for various biological applications .
Agricultural Applications
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and many compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Radiobiology
The synthesis of F 18-substituted pyridines, which include 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride, presents a special interest as potential imaging agents for various biological applications . These compounds are used in local radiotherapy of cancer .
Safety and Hazards
The safety information for “2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride” indicates that it is classified under GHS07, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
properties
IUPAC Name |
2,2-difluoro-2-piperidin-4-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9,6(11)12)5-1-3-10-4-2-5;/h5,10H,1-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTIKRDYUAUEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(=O)O)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride | |
CAS RN |
1258638-03-7 |
Source
|
Record name | 2,2-difluoro-2-(piperidin-4-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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